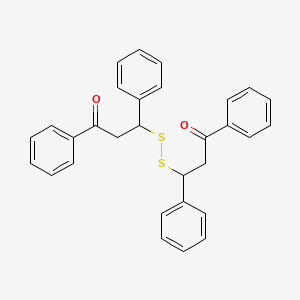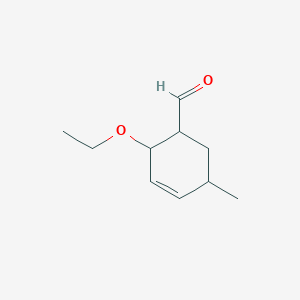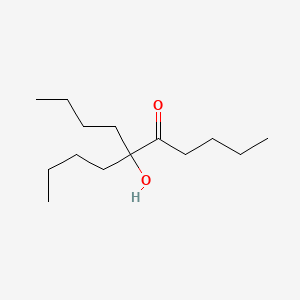
Butanedioic acid, 2,2-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, 2,2-dihydroxy-, also known as tartaric acid, is a naturally occurring organic acid found in various plants, particularly in grapes. It is a white crystalline diprotic acid that plays a significant role in the food and beverage industry, especially in winemaking. The compound has the molecular formula C4H6O6 and a molecular weight of 150.09 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butanedioic acid, 2,2-dihydroxy- can be synthesized through several methods. One common method involves the oxidation of maleic anhydride with hydrogen peroxide in the presence of a catalyst such as tungstic acid. This reaction produces epoxysuccinic acid, which is then hydrolyzed to yield tartaric acid .
Industrial Production Methods
Industrially, tartaric acid is often produced as a byproduct of the wine industry. During the fermentation process, potassium bitartrate precipitates out of the wine and is collected. This precipitate is then purified and converted into tartaric acid through a series of chemical reactions, including neutralization with calcium hydroxide and subsequent acidification with sulfuric acid .
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, 2,2-dihydroxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce oxalic acid and other byproducts.
Reduction: Reduction of tartaric acid can yield dihydroxybutyric acid.
Esterification: Reacts with alcohols to form esters, such as diethyl tartrate.
Dehydration: Can form cyclic anhydrides under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.
Dehydration: Heating under reduced pressure.
Major Products
Oxalic acid: from oxidation.
Dihydroxybutyric acid: from reduction.
Diethyl tartrate: from esterification.
Cyclic anhydrides: from dehydration.
Applications De Recherche Scientifique
Butanedioic acid, 2,2-dihydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a chiral resolving agent in stereochemistry.
Biology: Plays a role in the Krebs cycle as an intermediate.
Medicine: Utilized in pharmaceutical formulations for its antioxidant properties.
Industry: Employed in the food industry as an acidulant and stabilizer, and in the textile industry for mordanting
Mécanisme D'action
The mechanism of action of butanedioic acid, 2,2-dihydroxy- involves its ability to donate protons due to its diprotic nature. This property allows it to participate in various biochemical pathways, including the Krebs cycle, where it acts as an intermediate. The compound interacts with enzymes and other molecular targets, facilitating metabolic processes and energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinic acid: (Butanedioic acid): Lacks the hydroxyl groups present in tartaric acid.
Malic acid: (Hydroxybutanedioic acid): Contains one hydroxyl group instead of two.
Citric acid: Contains three carboxyl groups and one hydroxyl group
Uniqueness
Butanedioic acid, 2,2-dihydroxy- is unique due to its two hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in stereochemistry and as a chiral resolving agent .
Propriétés
Numéro CAS |
60047-52-1 |
|---|---|
Formule moléculaire |
C4H6O6 |
Poids moléculaire |
150.09 g/mol |
Nom IUPAC |
2,2-dihydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O6/c5-2(6)1-4(9,10)3(7)8/h9-10H,1H2,(H,5,6)(H,7,8) |
Clé InChI |
RUVFIDKLDALOGA-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)C(C(=O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)




![2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol](/img/structure/B14598654.png)

![1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14598664.png)

